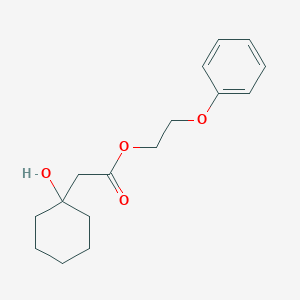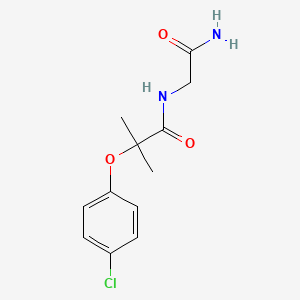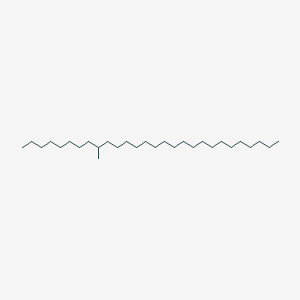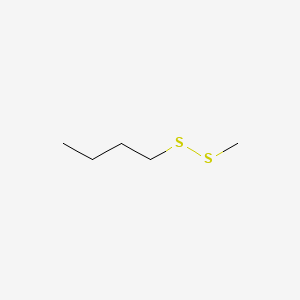
Methyl butyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl butyl disulfide, also known as methyl n-butyl disulfide, is an organic compound with the molecular formula C₅H₁₂S₂. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl butyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the oxidative coupling of butyl thiol and methyl thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction typically occurs under mild conditions, with the thiols being mixed in a suitable solvent like dichloromethane and the oxidizing agent added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are fed into the reactor at controlled rates. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl butyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and dimethyl sulfoxide are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Nucleophiles: Thiolate anions and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl thiol and methyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl butyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: It is used in studies related to protein folding and disulfide bond formation in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role in redox biology and as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of methyl butyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that are crucial for protein structure and function. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl disulfide: Similar in structure but with two methyl groups instead of a methyl and a butyl group.
Diethyl disulfide: Contains two ethyl groups.
Dipropyl disulfide: Contains two propyl groups.
Uniqueness
Methyl butyl disulfide is unique due to its specific combination of a methyl and a butyl group, which imparts distinct chemical and physical properties compared to other disulfides. This uniqueness makes it valuable in specific applications where these properties are desired .
Propiedades
Número CAS |
60779-24-0 |
|---|---|
Fórmula molecular |
C5H12S2 |
Peso molecular |
136.3 g/mol |
Nombre IUPAC |
1-(methyldisulfanyl)butane |
InChI |
InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
Clave InChI |
ABUPWXCYFWRZKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCSSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


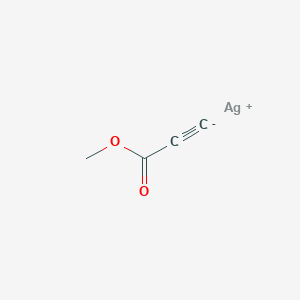


![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
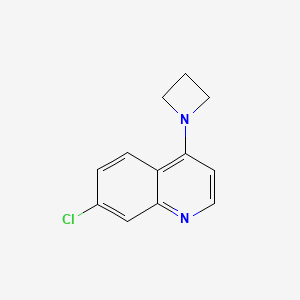
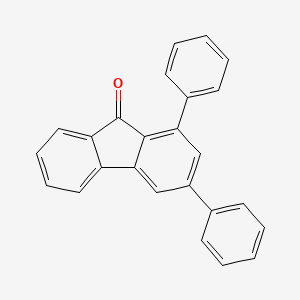
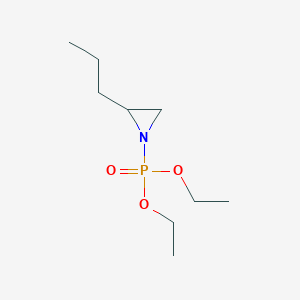
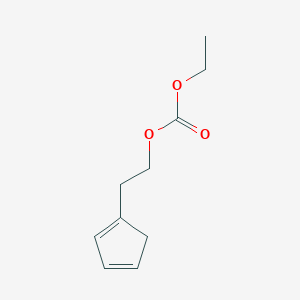

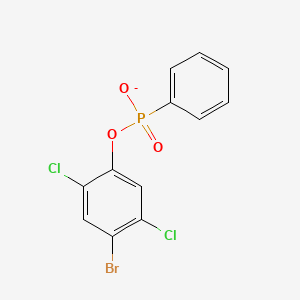
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
